Product packaging for Pitrazepin(Cat. No.:CAS No. 90685-01-1)

Pitrazepin

货号: B1204961
CAS 编号: 90685-01-1
分子量: 317.4 g/mol
InChI 键: GXFWOMYQHNODFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pitrazepin (CAS 90685-01-9) is a potent piperazine derivative known for its antagonistic activity on neurotransmitter receptors in the central nervous system. Its primary research value lies in its function as a competitive antagonist of the γ-aminobutyric acid type A (GABA A ) receptor . Studies on recombinant human and rat GABA A receptors have demonstrated that this compound shifts GABA dose-response curves to the right in a parallel manner, consistent with a competitive mechanism of action that is not strongly dependent on the subunit composition of the receptor (e.g., α1β2 or α1β2γ2S) . With a potency that exceeds that of the classic antagonist bicuculline in displacing [³H]muscimol binding, this compound is a valuable tool for probing GABA A receptor structure and function . Furthermore, this compound also acts as a potent antagonist at strychnine-sensitive glycine receptors, making it a unique compound for comparative studies of inhibitory neurotransmission . In electrophysiological experiments, application of this compound reduces inhibitory postsynaptic potentials and can induce persistent bursting activity in neuronal cultures from brain regions such as the hippocampus and hypothalamus . Its action is selective for the GABA A site and does not involve interaction with the benzodiazepine binding site, as its inhibitory effects are not altered by the benzodiazepine antagonist flumazenil . This compound is supplied for research applications including neuropharmacology, receptor binding assays, and electrophysiological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N5 B1204961 Pitrazepin CAS No. 90685-01-1

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

90685-01-1

分子式

C19H19N5

分子量

317.4 g/mol

IUPAC 名称

3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2

InChI 键

GXFWOMYQHNODFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

规范 SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

其他CAS编号

90685-01-1

同义词

3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
pitrazepin

产品来源

United States

Synthetic Chemistry and Structural Analysis of Pitrazepin

Methodologies for Pitrazepin Synthesis

The synthesis of this compound involves a series of complex organic chemistry reactions, primarily centered around the construction of its unique dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine core and the subsequent introduction of the piperazinyl moiety. ontosight.ai The formation of the dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine backbone typically proceeds through condensation reactions and cyclization steps. ontosight.ai For instance, the synthesis of structurally related dibenzo[c,f] Current time information in Bangalore, IN.asm.orgresearchgate.nettriazolo[3,4-a]azepines has been achieved through the facile addition of sodium azide (B81097) to acetylenic benzophenones, suggesting similar approaches for the this compound core. acs.org

The introduction of the piperazinyl group at the 3-position of the azepine core is generally accomplished via nucleophilic substitution or other appropriate synthetic methods. ontosight.ai As an N-aryl piperazine (B1678402) derivative, this compound's synthesis can draw upon established methodologies for piperazine ring formation, which include cyclization of 1,2-diamine derivatives, Ugi reactions, ring opening of aziridines under nucleophilic conditions, intermolecular cycloaddition of alkynes bearing amino groups, solid-phase synthesis, and photocatalytic synthesis. researchgate.net While the exact detailed synthetic route for this compound is complex, these general approaches highlight the chemical transformations involved in assembling its distinct structural features. ontosight.ai

Spectroscopic and Crystallographic Characterization

The precise structural and electronic characteristics of this compound have been thoroughly investigated using advanced spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been instrumental in determining the definitive three-dimensional structure of this compound. The crystal structure of this compound was solved by direct methods from single-crystal X-ray diffraction data and subsequently refined by full-matrix least squares. rsc.orgrsc.org The compound crystallizes in a monoclinic system with the space group P21/c. rsc.orgrsc.org

Key crystallographic parameters are summarized in the table below:

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP21/c-
a18.845(2)Å
b15.424(5)Å
c16.950(4)Å
β104.51(2)°
Z (molecules per unit cell)4-
Asymmetric Unit Contents2 this compound, 3 water molecules-
Final R Factor0.042-

Note: In an interactive format, this table would allow for sorting and filtering.

This detailed analysis confirms the molecular geometry and packing within the crystal lattice, revealing the precise arrangement of atoms and bonds in this compound, including the presence of co-crystallized water molecules. rsc.orgrsc.org

Quantum Electronic Analyses

Beyond static structural characterization, quantum electronic analyses provide insights into the electronic properties and behavior of this compound. Ab initio molecular orbital calculations have been performed for this compound, often in comparison with γ-aminobutyric acid (GABA), to understand their electronic similarities. researchgate.netrsc.orgrsc.org These calculations, frequently employing the STO-3G basis set, aim to quantify the electronic structure, including charge distributions and delocalization effects. rsc.orgresearchgate.net

Mulliken population analyses, which provide net atomic charges and total and partial overlap populations, have been utilized to compare the electronic features of this compound with those of GABA. rsc.orgresearchgate.net Such analyses are crucial for identifying specific functional groups within this compound that exhibit electronic delocalization patterns analogous to the carboxylate group in GABA, and to pinpoint nitrogen atoms that mimic the ammonium (B1175870) group of GABA. rsc.org This comparative electronic analysis helps to elucidate the molecular basis for this compound's interaction with GABA receptors, despite its structural differences from GABA itself. rsc.org

Structural Elucidation of the Dibenzo[c,f]triazolo[4,3-a]azepine Core

The core structure of this compound is the 9H-dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine system. ontosight.aicymitquimica.com This tricyclic scaffold consists of a seven-membered azepine ring fused with two benzene (B151609) rings and a 1,2,4-triazole (B32235) ring. ontosight.aicymitquimica.com The structural elucidation of this complex core has been primarily achieved through a combination of single-crystal X-ray diffraction analysis and various spectroscopic tools. cymitquimica.commdpi.com

Molecular Pharmacology of Pitrazepin: Receptor Interactions and Binding Kinetics

Pitrazepin as a Competitive GABAA Receptor Antagonist

This compound functions as a competitive antagonist of GABA at GABAA receptors. nih.govnih.govamanote.comnih.gov This antagonistic action is characterized by a concentration-dependent inhibition of membrane currents elicited by GABA. nih.govnih.govamanote.com Studies have shown that this compound shifts GABA dose-current response curves to the right in a parallel manner, which is a hallmark of competitive antagonism. nih.govnih.govamanote.com Its potency as a GABA antagonist is notable, distinguishing it from other antagonists like bicuculline (B1666979) in its chemical structure. nih.gov

In ligand binding assays, this compound has been demonstrated to interact competitively with muscimol (B1676869) binding sites on GABAA receptors. nih.gov It effectively displaces the binding of [3H]muscimol in a concentration-dependent manner. dur.ac.ukasm.org The efficacy of this compound in displacing [3H]muscimol is reported to be at least tenfold greater than that of bicuculline. nih.gov

While some binding studies have indicated that this compound can inhibit the binding of [3H]flunitrazepam nih.govnih.gov or [3H]diazepam nih.gov, further electrophysiological investigations have clarified that this compound's effects on the GABA receptor-chloride channel are not mediated through interaction with the benzodiazepine (B76468) receptor site. nih.govnih.govamanote.com

The kinetic parameters of this compound's antagonism at GABAA receptors have been determined through Schild analyses, yielding specific pA2 values that underscore its competitive nature. For instance, studies on Xenopus oocytes expressing different GABAA receptor types have provided the following pA2 values:

Receptor TypepA2 Value (Mean ± S.E. Mean)Number of Experiments (n)Hill CoefficientCitation
Rat Cerebral Cortex GABAA6.42 ± 0.624~1 nih.govnih.govamanote.com
Human α1β2 GABAA6.41 ± 1.25~1 nih.govnih.govamanote.com
Human α1β2γ2s GABAA6.21 ± 1.246~1 nih.govnih.govamanote.com

These Hill coefficients, consistently close to unity, further support the competitive mechanism of antagonism. nih.govnih.govamanote.com Additionally, in rat hippocampal slice preparations, this compound competitively antagonized the inhibitory effects of isoguvacine (B1206775), yielding a pA2 value of 6.69 with a Schild plot slope of 1. nih.gov

Interaction with Glycine (B1666218) Receptors

Beyond its primary action on GABAA receptors, this compound also acts as a competitive antagonist at glycine receptors. iiab.mewikipedia.org Research has shown that this compound affects glycine receptors, specifically those labeled with [3H]strychnine, at relatively low concentrations. nih.gov The inhibition constants (KI values) for this compound at glycine receptors in rat brain-stem have been reported to range from 71 to 110 nM. nih.gov

Specificity of Interaction with the GABAA/Benzodiazepine Receptor Complex

This compound exhibits a distinct specificity in its interaction with the GABAA/benzodiazepine receptor complex, particularly regarding the benzodiazepine binding site and the influence of receptor subunit composition.

Despite some initial observations from binding studies suggesting that this compound might inhibit the binding of benzodiazepine ligands like [3H]flunitrazepam or [3H]diazepam nih.govnih.govnih.gov, comprehensive electrophysiological studies have clarified that this compound does not directly interact with the benzodiazepine binding site on the GABAA receptor. nih.govnih.govamanote.com Evidence supporting this includes the finding that co-application of flumazenil (B1672878), a known benzodiazepine antagonist, did not alter the inhibitory effect of this compound on GABA-induced currents. nih.govnih.govamanote.com Furthermore, this compound did not antagonize the potentiation of GABA-currents by flunitrazepam, indicating a lack of functional interaction at this site. nih.govnih.govamanote.com While a weak interaction with benzodiazepine receptors was noted in some studies, it did not translate to an effect on the chloride gating mechanism. nih.gov These findings collectively suggest that this compound's antagonistic action is distinct from the benzodiazepine modulatory site. nih.govnih.govamanote.com

A key aspect of this compound's molecular pharmacology is the observed independence of its antagonistic action from the specific subunit composition of GABAA receptors in defined recombinant systems. Studies utilizing Xenopus oocytes expressing various human GABAA receptor subunit combinations, such as α1β2 or α1β2γ2s, have demonstrated that the antagonism by this compound is not strongly dependent on these subunit variations. nih.govnih.govamanote.com The consistent pA2 values obtained across different receptor compositions further support this independence, indicating that this compound's inhibitory effect on GABA-currents is relatively stable regardless of the precise subunit arrangement of the GABAA receptor. nih.govnih.govamanote.comresearchgate.net

Allosteric Modulatory Aspects of Receptor Binding and Function

This compound, a synthetic chemical compound, primarily functions as a competitive antagonist at both GABAA and glycine receptors. wikipedia.orgwikipedia.org While its direct competitive action targets the orthosteric GABA binding site, research has also illuminated its interactions with various allosteric sites, influencing receptor function and binding kinetics. citeab.com

A significant allosteric interaction of this compound occurs at the picrotoxinin (B1677863) binding site on the GABAA receptor. wikidata.orgmims.com This site is located within the transmembrane domain of the chloride channel, and compounds binding here can modulate chloride ion flux. wikidata.orgmims.com this compound's binding to this allosteric site can lead to the blocking of chloride channels, which may result in neuronal excitation or even convulsions. wikidata.orgmims.com This action positions this compound among a class of substances that interact with the picrotoxinin site, thereby influencing the inhibitory effects mediated by GABAA receptors. wikidata.orgmims.com

Detailed investigations into this compound's interaction with GABAA receptors have provided quantitative data on its inhibitory potency. Studies using Xenopus oocytes expressing rat cerebral cortex mRNA or cloned human GABAA receptor subunits (α1β2 and α1β2γ2S) demonstrated that this compound reversibly antagonizes GABA-elicited membrane currents in a concentration-dependent manner. citeab.com The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate varying potencies depending on the receptor subtype or source. citeab.com The Hill coefficients, which were approximately 1, suggest a monomolecular interaction of this compound with the GABAA receptor sites studied. citeab.com

Table 1: this compound's Inhibitory Potency on GABA-Evoked Currents

Receptor Type / SourceIC50 (nM)Hill Coefficient
Rat Cortex GABAA Receptors138 ± 2.41.3 ± 0.1
Human α1β2 GABAA Receptors294 ± 111.1 ± 0.1
Human α1β2γ2S GABAA Receptors148 ± 101.4 ± 0.1

Beyond the picrotoxinin site, this compound's interaction with benzodiazepine binding sites has also been explored. Unlike bicuculline, this compound has been observed to inhibit the binding of [³H]-flunitrazepam and [³H]-diazepam, suggesting an interaction with these allosteric sites. citeab.com However, functional studies have indicated that this compound does not alter the potentiation of GABA-currents by flunitrazepam, nor does it appear to exert a positive or negative functional effect on the benzodiazepine site. citeab.com This highlights a notable discrepancy between binding assay results and functional outcomes regarding this compound's interaction with benzodiazepine sites, suggesting that while it may bind to these sites, this binding does not necessarily translate into a functional allosteric modulation of GABA currents. citeab.com

Furthermore, species-specific differences in this compound's allosteric modulation have been observed. In insect GABA receptors, this compound has been shown to cause a partial, voltage-independent block of GABA-induced current. wikipedia.orgfishersci.ca Notably, in these insect models, the antagonism caused by this compound was not competitive, distinguishing its action from its competitive antagonism observed in vertebrate GABAA receptors. wikipedia.orgfishersci.ca These findings underscore the diverse pharmacological profiles of GABA receptors across different species and the varied allosteric mechanisms through which this compound can exert its effects. wikipedia.org

Electrophysiological and Functional Characterization of Pitrazepin

Effects on Membrane Currents in Xenopus Oocytes Expressing Recombinant Receptors

Pitrazepin acts as a reversible and concentration-dependent antagonist of GABA-elicited membrane currents in Xenopus oocytes expressing various recombinant GABAA receptor subunits. nih.govnih.gov Studies have shown its antagonistic effects on receptors derived from rat cerebral cortex mRNA, as well as human α1β2 and α1β2γ2S GABAA receptor subunits. nih.govnih.gov

The antagonism by this compound shifts GABA dose-current response curves to the right in a parallel manner, indicative of a competitive antagonism. nih.govnih.gov Schild analyses have provided pA2 values, suggesting that its antagonistic potency is not strongly dependent on the specific subunit composition of the GABAA receptors studied. nih.govnih.gov The Hill coefficients for these interactions were consistently close to unity. nih.govnih.gov

This compound significantly reduces GABA-currents across all tested membrane potentials, and the rectification and reversal potential of these currents remain largely unchanged. nih.gov Although some initial observations suggested voltage-dependence in the inhibition by this compound, averaged data from oocytes expressing α1β2γ2S receptors indicated that the inhibition is not significantly voltage-dependent within the range of -140 to -20 mV. nih.gov

Furthermore, investigations into the interaction of this compound with benzodiazepine (B76468) binding sites revealed that co-application of the benzodiazepine antagonist flumazenil (B1672878) (Ro 15-1788) did not alter the inhibitory effect of this compound. nih.govnih.gov Additionally, this compound did not antagonize the potentiation of GABA-currents by flunitrazepam. nih.govnih.gov These findings suggest that this compound's effects on the GABA receptor-chloride channel are not mediated through interaction with the benzodiazepine receptor site. nih.govnih.gov

The following table summarizes key findings regarding this compound's effects on GABAA receptors in Xenopus oocytes:

Receptor Type (Expressed in Xenopus Oocytes)pA2 Value (Mean ± S.E. Mean)Hill Coefficient (Schild Analysis)IC50 Value (Mean ± S.E. Mean)Hill Coefficient (Dose-Inhibition)
Rat Cerebral Cortex GABAA Receptors6.42 ± 0.62 (n=4)≈1138 ± 2.4 nM (n=5)1.3 ± 0.1
Human α1β2 GABAA Receptors6.41 ± 1.2 (n=5)≈1294 ± 11 nM (n=5)1.1 ± 0.1
Human α1β2γ2S GABAA Receptors6.21 ± 1.24 (n=6)≈1148 ± 10 nM (n=5)1.4 ± 0.1

Note: Data derived from competitive antagonism and concentration-dependent inhibition studies. nih.govnih.gov

Modulation of Synaptic Transmission in Neuronal Cultures (e.g., Hippocampal and Hypothalamic Neurons)

Electrophysiological studies have demonstrated that this compound significantly modulates synaptic transmission in neuronal cultures. nih.govnih.govamanote.com Specifically, it has been shown to affect hippocampal and hypothalamic neurons. nih.govnih.govamanote.com this compound's potency in these effects is noted to be greater than that of bicuculline (B1666979), another known GABA antagonist. nih.govamanote.com The effects of this compound on bursting activity persist for a longer duration compared to those induced by bicuculline and are not influenced by the benzodiazepine antagonist flumazenil. nih.govamanote.com This suggests that the bursting activity induced by this compound is not mediated through benzodiazepine sites. nih.gov The modulatory effects of this compound on synaptic transmission are not tissue-specific, as it induces a bursting discharge pattern in cultures derived from both hippocampus and hypothalamus. nih.gov

This compound effectively reduces inhibitory postsynaptic potentials (IPSPs) in neuronal cultures. nih.govnih.govamanote.com This reduction is a key aspect of its antagonistic action on synaptically released GABA. nih.gov

A notable effect of this compound in neuronal cultures is the induction of bursting activity. nih.govnih.govamanote.com This bursting discharge pattern is observed in both hippocampal and hypothalamic neurons. nih.gov The bursting activity initiated by this compound can persist for hours following drug application. nih.gov Furthermore, this induced bursting activity is not affected by the benzodiazepine antagonist flumazenil, reinforcing the notion that its mechanism of action is distinct from benzodiazepine receptor modulation. nih.govamanote.com The bursting activity can be abolished by GABA, baclofen, and pentobarbital, but only weakly reduced by midazolam. nih.gov

Voltage-Dependent Effects on Ligand-Gated Ion Channels

As mentioned in section 4.1, while some initial observations in Xenopus oocytes suggested a voltage-dependent inhibition of GABA-currents by this compound, average data across multiple oocytes indicated that the inhibition is not strongly voltage-dependent within the tested range of membrane potentials (-140 to -20 mV). nih.gov This suggests that this compound does not appreciably alter the voltage-dependence or selectivity of the GABAA-gated chloride channel. nih.gov In studies involving insect GABA receptors, this compound (at 10-4 M) caused a partial, voltage-independent block of GABA-induced current. royalsocietypublishing.org

Comparative Pharmacological Analysis of Pitrazepin

Comparison with Classical GABAA Antagonists (e.g., Bicuculline (B1666979), Gabazine, Picrotoxin)

Pitrazepin's primary mechanism of action is the antagonism of GABAA receptors, a characteristic it shares with classical antagonists such as Bicuculline, Gabazine, and Picrotoxin (B1677862). However, significant differences exist in their mode of interaction with the receptor complex.

Mechanism of Antagonism:

This compound acts as a competitive antagonist at the GABAA receptor. nih.govnih.gov This means it binds directly to the GABA recognition site, thereby preventing the endogenous ligand GABA from binding and activating the receptor. nih.gov Studies have shown that this compound causes a parallel rightward shift in GABA dose-response curves without depressing the maximum response, which is a hallmark of competitive antagonism. nih.govnih.gov Its potency in displacing [3H]muscimol (a GABA agonist) from its binding site is reported to be at least 10 times greater than that of Bicuculline. nih.gov

Bicuculline is also a classical competitive antagonist of GABAA receptors. patsnap.comnih.govdrugbank.com It directly competes with GABA for the same binding site on the receptor. nih.gov Like this compound, its presence can be overcome by increasing the concentration of the agonist, GABA. nih.govyoutube.com

Gabazine (SR-95531) is another potent and selective competitive antagonist at the GABAA receptor, functioning similarly to Bicuculline by blocking the GABA binding site.

Picrotoxin differs fundamentally in its mechanism. It is a non-competitive antagonist, meaning it does not bind to the GABA recognition site. patsnap.com Instead, Picrotoxin acts as a channel blocker, binding within the chloride ion pore of the GABAA receptor. nih.govmdpi.com This action physically obstructs the flow of chloride ions, regardless of whether GABA is bound to the receptor. nih.gov Its effects cannot be surmounted by increasing GABA concentration and its action is consistent with a mixed/non-competitive inhibitory mechanism. nih.govyoutube.com

Subunit Selectivity: Research indicates that the antagonistic action of this compound is not strongly dependent on the specific subunit composition of the GABAA receptor, having been shown to be effective on receptors composed of α1β2 and α1β2γ2s subunits. nih.govnih.gov Similarly, the inhibitory actions of Bicuculline and Picrotoxin also show a lack of strong dependence on receptor subunit composition. nih.gov

CompoundReceptor TargetBinding SiteMechanism of Action
This compoundGABAA ReceptorGABA Binding SiteCompetitive Antagonist nih.govnih.gov
BicucullineGABAA ReceptorGABA Binding SiteCompetitive Antagonist patsnap.comnih.gov
GabazineGABAA ReceptorGABA Binding SiteCompetitive Antagonist
PicrotoxinGABAA ReceptorChloride Ion Channel PoreNon-competitive Antagonist (Channel Blocker) nih.govmdpi.com

Differentiation from GABAB Receptor Ligands (e.g., Baclofen)

The GABAergic system comprises two main receptor types: the ionotropic GABAA receptors and the metabotropic (G-protein coupled) GABAB receptors. researchgate.netnews-medical.net These receptors are pharmacologically distinct.

This compound demonstrates selectivity for the GABAA receptor. nih.gov Electrophysiological studies have confirmed that while this compound effectively antagonizes the action of exogenous GABA at GABAA sites, it does not influence the actions of Baclofen. nih.gov This indicates a selective interaction with the GABAA receptor, thereby antagonizing the chloride-dependent GABA response without affecting the G-protein mediated signaling of GABAB receptors. nih.gov

Baclofen is a selective agonist for the GABAB receptor and is insensitive to GABAA antagonists like Bicuculline. nih.govnews-medical.net Its mechanism involves the activation of G-proteins, which in turn leads to the opening of potassium channels and the inhibition of calcium channels. patsnap.comdroracle.ai This results in a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters. patsnap.comdrugbank.com

The clear distinction lies in their receptor targets and subsequent signaling pathways. This compound directly blocks the ionotropic GABAA receptor, while Baclofen activates the metabotropic GABAB receptor.

CompoundReceptor TargetReceptor TypePrimary Effect
This compoundGABAAnih.govIonotropic (Ligand-gated ion channel)Blocks Cl- influx
BaclofenGABABnih.govMetabotropic (G-protein coupled)Activates K+ channels, Inhibits Ca2+ channels patsnap.com

Pitrazepin As a Research Tool in Invertebrate Neurobiology

Studies on Insect GABA Receptors (e.g., Drosophila RDL Subunits, Cockroach Neurons)

Insect gamma-aminobutyric acid (GABA) receptors, while sharing some functional similarities with vertebrate GABAA receptors, exhibit notable pharmacological distinctions. wikipedia.org These differences make them crucial targets for selective pharmacological intervention and research.

Analysis of Agonist Potency and Antagonist Activity in Invertebrate Systems

Research on insect GABA receptors has provided insights into the potency of various agonists and the activity of antagonists, including Pitrazepin.

In studies involving the cell body of an identified motor neuron (Df) of the cockroach (Periplaneta americana), the rank order of agonist potency for GABA receptors was observed as isoguvacine (B1206775) > muscimol (B1676869) ≈ GABA > 3-aminopropanesulphonic acid. wikipedia.org, wikipedia.org Regarding antagonists, picrotoxin (B1677862) demonstrated potent and reversible blocking action on GABA responses in these neurons at concentrations as low as 10-7 M. wikipedia.org, wikipedia.org In contrast, bicuculline (B1666979) hydrochloride and bicuculline methiodide were largely ineffective at 10-4 M, although partial block was occasionally noted at hyperpolarized membrane potentials. wikipedia.org, wikipedia.org this compound, at 10-4 M, caused a partial, voltage-independent block of GABA-induced current, but its antagonism was not competitive, unlike its action in vertebrate systems. wikipedia.org, wikipedia.org Flunitrazepam was found to potentiate GABA responses, suggesting the presence of a benzodiazepine (B76468) binding site on the insect GABA-receptor–chloride-channel complex. wikipedia.org, wikipedia.org

For Drosophila melanogaster RDL (resistance to dieldrin) subunits, which form homomeric receptors, studies have shown that these receptors are activated by GABA with an EC50 of approximately 20 µM and are inhibited by picrotoxin. cenmed.com However, they are not inhibited by bicuculline, a characteristic also observed in cultured Drosophila neurons. cenmed.com Muscimol acts as a full agonist on RDL receptors, while THIP (Gaboxadol) functions as a partial agonist. cenmed.com

The following table summarizes the antagonist activity of key compounds on cockroach neuronal GABA receptors:

AntagonistConcentration (M)Effect on Cockroach Neurons (Motor Neuron Df)Vertebrate GABAA Receptor Action
Picrotoxin10-7Potent, reversible blockChannel blocker
Bicuculline10-4Largely ineffective, partial block at hyperpolarized levelsPotent competitive antagonist
This compound10-4Partial, voltage-independent block; non-competitivePotent competitive antagonist
RU513510-5InactivePotent competitive antagonist

Characterization of Distinct Pharmacological Profiles in Invertebrate versus Vertebrate Systems

A striking difference exists between the pharmacological profiles of insect and vertebrate GABA receptors, particularly concerning this compound. While this compound is recognized as a potent competitive GABAA antagonist in vertebrate systems fishersci.ca, cenmed.com, many insect neuronal GABA receptors are notably insensitive to it, as well as to bicuculline. wikipedia.org, wikipedia.org This insensitivity has been observed in various insect models, including cockroach neurons wikipedia.org, wikipedia.org, wikipedia.org and locust thoracic neurone somata wikipedia.org.

This divergence extends to allosteric modulatory sites; for instance, benzodiazepine binding sites coupled to insect GABA receptors exhibit a pharmacological profile distinct from those in the vertebrate central nervous system. wikipedia.org These fundamental differences in receptor pharmacology between invertebrates and vertebrates are significant for the rational design of selective pest control agents, allowing for the development of insecticides that specifically target insect GABA receptors with reduced impact on non-target organisms. wikipedia.org, wikipedia.org

Investigations in Other Invertebrate Models (e.g., Snail, Limulus, Ascaris)

This compound has also been employed in studies involving other invertebrate models, further highlighting the diversity of GABA receptor pharmacology across phyla.

In the African giant snail (Achatina fulica), GABA receptors have been classified into different types, including excitatory and inhibitory. On excitatory GABA receptors (termed muscimol II type), this compound had no effect. mpbio.com However, on inhibitory GABA receptors (muscimol I type), this compound competitively antagonized the effects of GABA. wikidoc.org Interestingly, bicuculline and diazepam did not affect these muscimol I type receptors, further emphasizing their distinct pharmacological characteristics compared to mammalian GABAA receptors. wikidoc.org

Studies on the heart of the marine arachnid Limulus polyphemus (horseshoe crab) revealed a chronotropic GABA receptor with an agonist profile similar to that of vertebrate GABAA receptors. wikipedia.org, fishersci.ca However, its antagonist profile differed dramatically, with bicuculline, this compound, and SR 95103 being without effect at concentrations up to 10-4 mol l-1. wikipedia.org, fishersci.ca, ontosight.ai This suggests that the Limulus heart GABA receptor represents a hitherto undescribed type, distinct from both vertebrate GABAA and GABAB receptors, as well as from well-defined insect and nematode GABA receptors. wikipedia.org

In the nematode Ascaris lumbricoides, this compound was tested as an antagonist on muscle GABA receptors and found to be inactive. wikipedia.org, fishersci.ca Furthermore, this compound exhibited some direct actions on Ascaris muscle cells, depolarizing the membrane through a reduction in input conductance. fishersci.ca Similar to the Limulus heart receptor, picrotoxin and bicuculline were also inactive as antagonists on Ascaris muscle GABA receptors. wikipedia.org, fishersci.ca

Structure Activity Relationship Sar and Analog Development for Pitrazepin

Identification of GABA-Mimetic Moieties in Pitrazepin's Chemical Structure

This compound (PubChem CID: 146222) is chemically identified as 3-(piperazin-1-yl)-9H-dibenzo[c,f] idrblab.netresearchgate.netwikipedia.orgtriazolo[4,3-a]azepine wikipedia.orgnih.gov. The compound's antagonistic action at GABA receptors stems from specific structural elements that mimic the endogenous neurotransmitter gamma-aminobutyric acid (GABA) researchgate.netiiab.me. Through ab initio molecular orbital calculations, researchers have identified that the piperazine (B1678402) and triazole rings within this compound's molecular architecture are the key moieties responsible for its GABA-mimetic properties researchgate.net. This structural mimicry enables this compound to interact with GABA receptors, despite eliciting an antagonistic rather than an agonistic response researchgate.netiiab.me.

Influence of Structural Modifications on Receptor Affinity and Efficacy

This compound acts as a competitive antagonist at GABAA receptors, demonstrating a notable potency that can exceed that of bicuculline (B1666979) by a factor of 3 to 10, depending on the specific experimental conditions dur.ac.uknih.gov. Investigations into its binding characteristics reveal that this compound competitively inhibits the binding of both [3H]muscimol and bicuculline to GABAA receptor sites nih.gov. Furthermore, this compound has been shown to inhibit the binding of [3H]-flunitrazepam and [3H]-diazepam, indicating an interaction with the benzodiazepine (B76468) binding site nih.govnih.gov. However, this compound's pharmacological profile is not exclusively limited to GABAA receptors; it also functions as a potent inhibitor of glycine (B1666218) receptors, affecting [3H]-strychnine binding at low concentrations dur.ac.uknih.govnih.gov.

Electrophysiological studies conducted using Xenopus oocytes, which expressed either rat cerebral cortex mRNA or cDNAs encoding α1β2 or α1β2γ2S human GABAA receptor subunits, have elucidated this compound's antagonistic mechanism nih.gov. In these systems, this compound reversibly antagonized GABA-elicited currents in a concentration-dependent manner nih.gov. Schild analyses yielded pA2 values ranging from 6.21 to 6.42, with corresponding Hill coefficients consistently close to unity, which is characteristic of competitive antagonism nih.gov. Importantly, the antagonistic effect of this compound was not significantly influenced by the specific subunit composition of the GABAA receptors examined in these studies nih.gov.

The inhibitory concentration 50% (IC50) values for this compound's inhibition of GABA-currents demonstrate its potency across different receptor preparations:

Table 1: this compound's IC50 Values for GABA-Current Inhibition on Various GABAA Receptors

Receptor TypeIC50 (nM) ± SEMHill Coefficient
Rat Cerebral Cortex138 ± 2.41.3 ± 0.1
Human α1β2 GABAA294 ± 111.1 ± 0.1
Human α1β2γ2S GABAA148 ± 101.4 ± 0.1

Source: nih.gov

Despite this compound's ability to inhibit benzodiazepine binding, co-application of the benzodiazepine antagonist flumazenil (B1672878) (Ro 15-1788) did not alter this compound's inhibitory effect on GABAA receptors nih.gov. Moreover, this compound did not antagonize the potentiation of GABA-currents by flunitrazepam, suggesting that its interaction with the benzodiazepine binding site does not directly impact the chloride gating mechanism of the GABA receptor-chloride channel complex nih.govnih.gov.

Comparative pharmacological studies with insect GABA receptors have revealed distinct species-specific differences in antagonism royalsocietypublishing.orgresearchgate.net. For instance, in identified insect motor neurons (e.g., from the cockroach Periplaneta americana), this compound caused a partial, voltage-independent block of GABA-induced currents, but this antagonism was not competitive, contrasting with its competitive action on vertebrate GABAA receptors royalsocietypublishing.org. These findings underscore that structural modifications can have varied influences on receptor affinity and efficacy, depending on the specific receptor subtype and the species .

Rational Design of this compound Analogues and Derivatives

This compound is categorized as an N-aryl piperazine derivative, a class of compounds extensively explored in medicinal chemistry for their diverse biological activities, particularly concerning central nervous system (CNS) disorders nih.govresearchgate.netresearchgate.net. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a fundamental pharmacophore in numerous established drugs, where subtle alterations in its substitution patterns can lead to significant differences in therapeutic potential researchgate.net.

The rational design of this compound analogues and derivatives would logically stem from its identified GABA-mimetic piperazine and triazole rings researchgate.net. Strategic modifications could involve altering the substituents on these core rings or the larger dibenzazepine (B1670418) scaffold to achieve enhanced receptor selectivity, improved affinity, or modulated efficacy. For example, exploring various N-aryl substitutions on the piperazine ring could lead to the development of compounds with refined interactions at GABAA and glycine receptors, potentially leading to greater specificity or fine-tuning of their antagonistic properties.

Given this compound's established role as a potent GABAA antagonist, the design objectives for its analogues might include:

Enhancing Receptor Selectivity: Developing derivatives that exhibit a higher degree of selectivity for particular GABAA receptor subtypes (defined by their α, β, or γ subunit combinations) could help mitigate off-target effects, such as the observed antagonism of glycine receptors nih.govnih.gov.

Modulating Functional Efficacy: While this compound is an antagonist, future analogues could be designed to explore partial agonism, inverse agonism, or to precisely adjust the level of antagonism by subtly altering the compound's interaction with the GABA binding site researchgate.net.

Optimizing Pharmacokinetic Profiles: Structural modifications could also be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compounds, ensuring that desired receptor interactions are maintained or enhanced researchgate.net.

The inherent versatility of the N-aryl piperazine framework allows for a wide array of structural variations, which can translate into substantial differences in pharmacological activity researchgate.net. By systematically modifying the peripheral groups attached to this compound's core structure, researchers can explore the structure-activity landscape to identify derivatives with more favorable therapeutic profiles, building upon this compound's established antagonistic properties at GABA and glycine receptors.

Advanced Methodologies in Pitrazepin Research

In Vitro Receptor Expression Systems (e.g., Xenopus Oocytes, Mammalian Cell Lines)

In vitro receptor expression systems are fundamental for dissecting the specific interactions between Pitrazepin and its target receptors, especially the GABA-A receptor, which is a pentameric ligand-gated ion channel composed of various subunits. The Xenopus laevis oocyte expression system is a widely utilized tool for this purpose, offering a robust platform for the transient expression of foreign mRNA or cDNA encoding receptor subunits ucl.ac.ukmdpi.com. This system allows researchers to control the subunit composition of expressed GABA-A receptors, enabling the characterization of this compound's effects on specific receptor isoforms ucl.ac.ukannualreviews.orgnih.gov.

Studies involving Xenopus oocytes injected with rat cerebral cortex mRNA or cDNAs encoding human GABA-A receptor subunits (e.g., α1β2 or α1β2γ2S) have demonstrated that this compound reversibly antagonizes GABA-induced currents in a concentration-dependent manner across different receptor types nih.gov. For instance, this compound inhibited GABA-currents with varying potencies depending on the receptor subunit composition.

Table 1: this compound's IC50 Values on GABA-A Receptors Expressed in Xenopus Oocytes nih.gov

Receptor TypeIC50 (nM) ± SEMHill Coefficient ± SEM
Rat Cerebral Cortex138 ± 2.41.3 ± 0.1
Human α1β2294 ± 111.1 ± 0.1
Human α1β2γ2S148 ± 101.4 ± 0.1

Mammalian cell lines are also employed for expressing GABA-A receptor subunits, providing another avenue for studying receptor assembly and pharmacological properties annualreviews.orgresearchgate.net. These systems are crucial for understanding how this compound interacts with specific receptor subtypes and for elucidating the molecular determinants of its antagonistic action.

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry are indispensable for understanding the intricate interactions between this compound and its receptor binding sites at an atomic level acs.org. These approaches complement experimental data by providing structural insights and predicting binding affinities.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a homologous protein. For ligand-gated ion channels, such as GABA-A and glycine (B1666218) receptors, homology models of their extracellular domains are often generated using templates like the Acetylcholine (B1216132) Binding Protein (AChBP) or the Torpedo marmorata nicotinic acetylcholine receptor nih.govacs.orgbath.ac.uk. These models are instrumental in identifying putative binding sites for various ligands, including antagonists like this compound nih.gov. By modeling the receptor binding sites, researchers can gain insights into the structural features that govern this compound's interaction with its targets.

Ligand docking studies are performed to predict the preferred orientation and conformation of a small molecule, such as this compound, when bound to a receptor's active site. These studies help in identifying potential interactions, including hydrogen bonds and cation-π interactions, between the ligand and specific amino acid residues within the binding pocket acs.org. Conformational analysis, often employing molecular mechanics force fields, assesses the energetic accessibility of various molecular conformations, providing insights into the most likely bioactive forms of this compound researchgate.net. The crystal structure of this compound has been solved, and ab initio molecular orbital calculations have been performed, suggesting that the piperazine (B1678402) and triazole rings of this compound may serve as GABA-mimetic moieties, contributing to its antagonistic activity researchgate.netrsc.org. Molecular modeling further indicates that antagonistic structures, including this compound, typically require accessible cationic and anionic sites separated by approximately 5 Å for effective binding asm.org.

Quantum chemical studies delve into the electronic structure and properties of molecules, offering a deeper understanding of their reactivity and interactions. For this compound, quantum electronic analyses have been conducted, including the determination of its crystal structure by single-crystal X-ray diffraction researchgate.netresearchgate.netrsc.orgasm.org. These studies provide precise geometric parameters and electronic distributions, which are crucial for understanding the compound's binding characteristics. Ab initio molecular orbital calculations for this compound and GABA have been performed to identify the specific parts of the this compound molecule that mimic GABA, thereby contributing to its antagonistic action at GABA-A receptors rsc.org.

Electrophysiological Recording Techniques (e.g., Voltage-Clamp, Patch-Clamp)

Electrophysiological recording techniques are essential for directly measuring the functional consequences of this compound's interaction with ion channels, providing real-time data on neuronal activity and ion flow researchgate.netresearchgate.net.

Voltage-Clamp: This technique is used to maintain the membrane potential of a cell at a constant level while measuring the ionic currents flowing across the membrane. This allows for precise characterization of drug effects on ligand-gated ion channels. Studies have shown that this compound reduces inhibitory postsynaptic potentials and induces bursting activity in hippocampal and hypothalamic neurons, demonstrating a greater potency than bicuculline (B1666979) nih.gov. Under voltage-clamp conditions in Xenopus oocytes, this compound has been observed to decrease GABA-induced currents in a concentration-dependent manner, confirming its role as a competitive antagonist nih.gov.

Patch-Clamp: A more refined electrophysiological technique, patch-clamp allows for the recording of currents through single ion channels or from an entire cell (whole-cell patch-clamp). This technique provides high temporal resolution and signal-to-noise ratio, making it invaluable for characterizing the biophysical properties of ion channels and the effects of compounds like this compound on ligand-gated ionic currents researchgate.netresearchgate.net. The application of patch-clamp techniques has been instrumental in confirming this compound's antagonistic effects on GABA-A receptor channels and distinguishing its actions from other modulators nih.gov.

Radioligand Binding Assays and Displacement Studies

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the quantitative assessment of a compound's affinity for a specific receptor site. These assays involve using a radiolabeled ligand that binds to the receptor, and then measuring how an unlabeled compound, such as this compound, displaces this binding dokumen.pub.

This compound has been extensively studied using radioligand binding assays to characterize its interaction with the GABA/benzodiazepine (B76468) receptor complex and glycine receptors asm.orgnih.gov. Research indicates that this compound acts as a competitive inhibitor of the GABA-A receptor, which is functionally coupled to [3H]diazepam and [35S]TBPS binding sites nih.gov. The inhibition constant (Ki) for this compound at the GABA-A receptor, determined by Schild analyses, was found to be 80 nM nih.gov.

Furthermore, this compound has been identified as a non-selective GABA antagonist, as it also affects glycine receptors, which are labeled with [3H]strychnine, at low concentrations. The Ki values for this compound at glycine receptors in rat brain-stem ranged from 71-110 nM nih.gov.

It is noteworthy that while radioligand binding assays suggested a weak interaction of this compound with benzodiazepine receptors, functional electrophysiological studies did not provide evidence of a direct functional effect on the benzodiazepine site, highlighting potential discrepancies between binding and functional data that necessitate careful interpretation nih.govnih.gov.

Table 2: this compound's Binding Affinities (Ki) for GABA-A and Glycine Receptors nih.gov

Receptor TypeRadioligand UsedKi (nM)
GABA-A Receptor[3H]diazepam80
GABA-A Receptor[35S]TBPS80
Glycine Receptor[3H]strychnine71-110

Future Research Directions and Unexplored Avenues for Pitrazepin

Elucidation of Fine Molecular Determinants for Antagonism and Selectivity

A primary focus for future research is to precisely define the molecular features of Pitrazepin that govern its binding affinity and selectivity as a competitive antagonist. This compound is a known competitive inhibitor of the GABA-A receptor, with studies using Schild analyses determining a Kᵢ value of 80 nM. nih.gov It potently displaces ligands like [³H]muscimol, exceeding the potency of bicuculline (B1666979) in this regard by at least a factor of 10. nih.gov However, its selectivity is not absolute; it also antagonizes glycine (B1666218) receptors, labeled with [³H]strychnine, with Kᵢ values in the range of 71-110 nM, rendering it a non-selective GABA antagonist. nih.gov

Electrophysiological studies on Xenopus oocytes expressing human GABA-A receptors (α₁β₂ and α₁β₂γ₂ₛ subunits) have shown that this compound's antagonism is not heavily dependent on the specific subunit composition studied. nih.gov This suggests that its binding is likely oriented towards conserved regions within the GABA binding pocket. Structural and quantum electronic analyses have proposed that the piperazine (B1678402) and triazole rings of the this compound molecule may function as the GABA-mimetic moieties, interacting directly with the receptor's binding site.

Future investigations should employ high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), to visualize this compound docked within the GABA-A and glycine receptor binding pockets. Site-directed mutagenesis studies could then be used to probe the specific amino acid residues that form critical contact points, validating the structural data and quantifying the energetic contribution of each interaction. This combined approach will illuminate the precise determinants of its affinity and help explain its cross-reactivity with the glycine receptor.

Table 1: Inhibitory Constants and Concentrations of this compound at Target Receptors This table summarizes the reported binding affinities and inhibitory concentrations of this compound for its primary molecular targets.

ReceptorAssay TypeLigand DisplacedReported Value (nM)Reference
GABA-A ReceptorSchild Analysis (Kᵢ)-80 nih.gov
Glycine ReceptorBinding Assay (Kᵢ)[³H]Strychnine71 - 110 nih.gov
GABA-A Receptor (rat cortex)Electrophysiology (IC₅₀)GABA138 nih.gov
GABA-A Receptor (α₁β₂ human)Electrophysiology (IC₅₀)GABA294 nih.gov
GABA-A Receptor (α₁β₂γ₂ₛ human)Electrophysiology (IC₅₀)GABA148 nih.gov

Exploration of this compound's Interactions with Other Undocumented Ion Channels or Receptors

While the interactions of this compound with GABA-A and glycine receptors are well-documented, its broader receptor profile remains largely unexplored. Research has clarified that although this compound can interact weakly with benzodiazepine (B76468) binding sites, it does not functionally affect the chloride gating mechanism through this site. nih.govnih.gov Studies have shown that the benzodiazepine antagonist flumazenil (B1672878) does not alter the inhibitory effect of this compound. nih.gov Furthermore, this compound does not antagonize the potentiation of GABA-currents by flunitrazepam, confirming a lack of functional interaction at the benzodiazepine allosteric site. nih.gov

However, the chemical structure of this compound, a dibenzotriazoloazepine, bears resemblance to scaffolds known to interact with a wide range of CNS receptors. researchgate.net MeSH terms associated with early studies of this compound include "Receptors, Muscarinic / drug effects," yet the specifics of this potential interaction are not detailed in the primary literature, representing a significant knowledge gap. nih.gov

A comprehensive screening of this compound against a broad panel of receptors and ion channels is a critical next step. This should include various subtypes of muscarinic, serotonergic, dopaminergic, and adrenergic receptors, as well as voltage-gated ion channels. Such studies would identify any potential off-target effects and could uncover novel pharmacological activities, potentially repositioning this compound for new research applications. researchgate.netmdpi.com Identifying new targets would open avenues to investigate its effects in different physiological systems and potentially inspire the design of analogues with novel selectivity profiles.

Development of Novel this compound-Based Research Probes and Tools

This compound's potent and competitive binding at GABA-A receptors makes its chemical scaffold an excellent candidate for the development of sophisticated research tools. Currently, there is a lack of such probes based on the this compound structure. The creation of derivatives for use as radioligands, fluorescent probes, or photoaffinity labels would provide invaluable tools for studying receptor pharmacology.

The development of fluorescent antagonists, for example, allows for real-time visualization of ligand-receptor interactions and conformational changes in living cells. nih.gov Research on other GABA-A antagonists, such as gabazine, has demonstrated the feasibility of attaching a fluorophore (e.g., Oregon Green) to create a "turn-on" fluorescent imaging probe. acs.org A similar strategy could be applied to this compound. By synthesizing a this compound analogue with a suitable linker, a fluorophore could be attached, enabling studies on:

Receptor localization and trafficking: Tracking the movement of GABA-A receptors on the neuronal surface.

Binding kinetics: Measuring association and dissociation rates in real-time using fluorescence resonance energy transfer (FRET) or other advanced microscopy techniques. acs.orgnih.gov

High-throughput screening: Developing assays to screen for new allosteric modulators that alter the binding of the fluorescent this compound probe. acs.org

Similarly, synthesizing a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14) would provide a novel radioligand for quantitative binding assays and autoradiography studies, helping to map receptor distribution with high precision.

Advanced Synthetic Strategies for Complex this compound Analogues and Derivatives

To realize the potential of this compound for developing more selective antagonists or functional probes, advanced and flexible synthetic strategies are required. The core structure of this compound is a dibenzo[c,f] nih.govacs.orgnih.govtriazolo[4,3-a]azepine, a complex heterocyclic system. While the original synthesis of this compound is established, future work should focus on developing new routes that allow for the systematic and efficient generation of a library of analogues.

Modern synthetic methodologies, such as isocyanide-based multicomponent reactions, have proven effective for the facile synthesis of related pyrrole-fused dibenzoxazepine (B10770217) and triazolobenzodiazepine derivatives under mild conditions. beilstein-journals.orgnih.gov Adapting such strategies could allow for the one-pot construction of the this compound core or its analogues, significantly accelerating the drug discovery process. Other methods, like the azide (B81097) rearrangement reactions used to construct benzoazepine analogues, could also be explored. nih.gov

These advanced synthetic approaches would enable the targeted modification of specific moieties on the this compound scaffold:

Piperazine Ring Modification: Introducing substituents on the piperazine ring to probe interactions outside the primary binding pocket or to serve as attachment points for fluorescent tags or affinity labels.

Aromatic Ring Substitution: Adding various functional groups (e.g., electron-donating or -withdrawing groups) to the dibenzo portion of the molecule to modulate electronic properties and potentially fine-tune binding affinity and selectivity, a strategy proven effective for other GABA-A receptor antagonists. researchgate.net

Core Scaffold Alteration: Systematically altering the tricyclic core to understand which structural features are essential for activity and to potentially design analogues with entirely new pharmacological profiles, such as partial agonism or allosteric modulation. researchgate.net

By creating a diverse library of this compound derivatives, comprehensive structure-activity relationship (SAR) studies can be conducted, providing a roadmap for designing next-generation ligands with enhanced selectivity for GABA-A versus glycine receptors, or even for specific GABA-A receptor subtypes. researchgate.net

常见问题

Q. What is the primary mechanism of action of Pitrazepin on GABAA receptors?

Q. How can researchers confirm this compound’s specificity to GABA binding sites?

Use flumazenil , a benzodiazepine site antagonist, to rule out cross-reactivity. In α1β2γ2S receptors, flumazenil did not alter this compound’s inhibitory effects, confirming its action is independent of benzodiazepine sites. Pair functional assays (e.g., electrophysiology) with radioligand displacement studies to resolve binding vs. functional discrepancies .

Q. What experimental models are optimal for studying this compound’s effects?

Heterologous expression systems (e.g., Xenopus oocytes) allow isolation of specific GABAA receptor subtypes. For translational relevance, complement with hippocampal slice preparations to assess neuronal network effects, as done in earlier rat studies .

Advanced Research Questions

Q. How do subunit compositions of GABAA receptors influence this compound’s antagonism?

Design experiments comparing receptors with/without γ2 subunits. Evidence shows pA2 values for this compound remain consistent (~6.69–6.70) across α1β2 and α1β2γ2S subtypes, suggesting subunit-independent action. Use site-directed mutagenesis to test critical residues in GABA binding pockets .

Q. How to resolve contradictions between this compound’s binding and functional data?

this compound displaces [³H]-flunitrazepam in binding assays but lacks functional interaction with benzodiazepine sites. Address this by:

  • Conducting saturation binding assays with/without GABA to assess allosteric modulation.
  • Applying Schild analysis to quantify competitive vs. non-competitive antagonism .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use non-linear regression to calculate IC50 values and Schild plots (log[dose ratio -1] vs. antagonist concentration) to confirm competitive antagonism. Ensure replicates account for inter-oocyte variability in expression systems .

Q. How to evaluate this compound’s effects on synaptic vs. extrasynaptic GABAA receptors?

  • Employ tonic vs. phasic GABA current recordings in neuronal cultures.
  • Compare effects in δ-subunit-containing receptors (extrasynaptic) vs. γ2-containing receptors (synaptic) .

Methodological Challenges & Solutions

Q. What controls are essential for this compound experiments?

  • Positive controls : Bicuculline (competitive GABA antagonist).
  • Negative controls : Vehicle-only applications to rule off-target effects.
  • Internal controls : Repeat measurements in the same oocyte/neuron pre- and post-Pitrazepin application .

Q. How to mitigate variability in receptor expression systems?

Normalize GABA-induced currents to baseline (e.g., 1 μM GABA response) and use within-cell paired designs. Validate receptor composition via RT-PCR or immunocytochemistry .

Q. What frameworks guide hypothesis formulation for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: Investigate this compound’s effects on neurodevelopmental models lacking γ2 subunits.
  • Relevance: Link findings to GABAergic dysfunction in epilepsy or anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitrazepin
Reactant of Route 2
Pitrazepin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。